AS1940477

描述

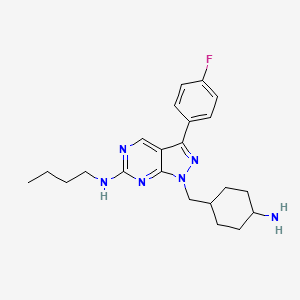

AS1940477 is a small molecule drug that functions as a potent inhibitor of p38 mitogen-activated protein kinase (MAPK). This compound has shown significant potential in the treatment of chronic inflammatory diseases due to its ability to inhibit the production of proinflammatory cytokines .

科学研究应用

AS1940477 因其抗炎特性而被广泛研究。 它在治疗慢性炎症性疾病(如类风湿性关节炎、银屑病、炎症性肠病和慢性阻塞性肺病)方面显示出希望 . 该化合物抑制促炎细胞因子产生的能力使其成为临床和研究环境中的宝贵工具。

作用机制

AS1940477 通过抑制 p38 丝裂原活化蛋白激酶通路发挥作用。 该通路通过调节细胞因子和炎症介质的产生,在炎症反应中起着至关重要的作用 . 通过抑制该通路,this compound 有效地减少炎症及其相关症状。

生化分析

Biochemical Properties

This compound interacts with the p38α and p38β isoforms of the mitogen-activated protein kinase (MAPK) pathway . It inhibits the enzymatic activity of these isoforms, but does not affect other protein kinases, including p38γ and δ isoforms . This selectivity of this compound in the intracellular signaling pathway has been confirmed .

Cellular Effects

This compound has been shown to inhibit the production of proinflammatory cytokines, including TNFα, IL-1β, and IL-6, in human peripheral blood mononuclear cells . It also inhibits TNFα- and IL-1β-induced production of IL-6, PGE2, and MMP-3 in human synovial stromal cells .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of the enzymatic activity of p38α and p38β isoforms . This inhibition results in the suppression of the production of proinflammatory cytokines and mediators, thereby exerting its anti-inflammatory effects .

Temporal Effects in Laboratory Settings

This compound has been found to effectively inhibit TNFα production induced by lipopolysaccharide (LPS) in rats, with an anti-inflammatory effect lasting for 20 hours after oral administration .

Dosage Effects in Animal Models

In animal models, this compound has been shown to inhibit TNFα production induced by systemically administered LPS at less than 0.1mg/kg, with an effective dose (ED50) of 0.053 mg/kg .

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not clearly defined in the available literature. Given its role as a p38 MAPK inhibitor, it likely interacts with enzymes and cofactors within this pathway .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not explicitly detailed in the available literature. Given its biochemical properties and cellular effects, it is likely that it is transported and distributed in a manner consistent with other p38 MAPK inhibitors .

Subcellular Localization

The subcellular localization of this compound is not explicitly detailed in the available literature. Given its role as a p38 MAPK inhibitor, it is likely that it localizes to the same subcellular compartments as the p38 MAPK pathway components .

准备方法

AS1940477 的合成涉及多个步骤。 其中一种方法包括在 25 至 65 摄氏度的温度下,将前体化合物与氢溴酸在丙醇和水中反应 25 小时 . 该方法可扩展用于工业生产。

化学反应分析

AS1940477 主要发生抑制反应,其中它抑制重组 p38 α 和 β 亚型的酶活性。 它不影响其他蛋白激酶,包括 p38 γ 和 δ 亚型 . 已知该化合物在低浓度下可抑制脂多糖 (LPS) 或植物血凝素 A (PHA) 诱导的促炎细胞因子(如肿瘤坏死因子-α、白介素-1β 和白介素-6)的产生 .

相似化合物的比较

AS1940477 对 p38 α 和 β 亚型具有高度选择性,对其他蛋白激酶没有影响 . 类似化合物包括其他 p38 MAPK 抑制剂,如 SB203580 和 VX-702。 This compound 的选择性和效力使其成为进一步开发和临床应用的杰出候选者 .

如果您有任何其他问题或需要进一步的详细信息,请随时提出!

属性

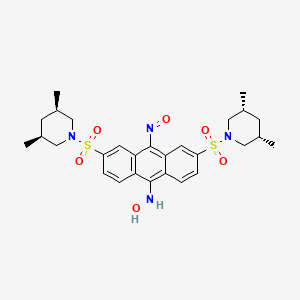

IUPAC Name |

6-[(6R)-2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22FN5O2/c1-15-4-2-3-5-20(15)30-21(32)11-10-19(27-30)22-23(17-6-8-18(25)9-7-17)28-29-13-16(14-31)12-26-24(22)29/h2-11,16,26,31H,12-14H2,1H3/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYHNSWOZRDSWLX-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=O)C=CC(=N2)C3=C4NCC(CN4N=C3C5=CC=C(C=C5)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1N2C(=O)C=CC(=N2)C3=C4NC[C@H](CN4N=C3C5=CC=C(C=C5)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22FN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes (R)-6-(2-(4-Fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)-2-(o-tolyl)pyridazin-3(2H)-one (AS1940477) a promising compound for the treatment of autoimmune diseases?

A1: this compound is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK). [] p38 MAPK plays a crucial role in the production of pro-inflammatory cytokines like TNFα, IL-1β, and IL-6, which are key drivers of inflammation in autoimmune diseases. [] By inhibiting p38 MAPK, this compound effectively blocks the production of these cytokines, offering a potential therapeutic approach to modulate the inflammatory response in autoimmune diseases. []

Q2: How does the structure of this compound contribute to its improved pharmacokinetic profile compared to earlier compounds?

A2: Initial attempts to develop p38 MAPK inhibitors faced challenges with poor oral bioavailability. [] Researchers discovered that modifying the earlier lead compound (2a) by blocking metabolism at the amine's methyl group and incorporating a tetrahydropyrimidine core significantly improved the pharmacokinetic profile. [] This structural optimization led to the development of this compound, which demonstrated enhanced cellular activity and favorable pharmacokinetics, including good oral bioavailability. [] You can find more details about this research in the paper published by Sematic Scholar:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

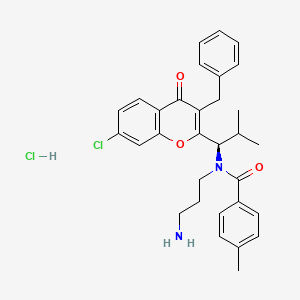

![[(3S,5R)-3,5-bis(4-fluorophenyl)-1,3,5,7-tetrahydro-[1,3]oxazolo[3,4-c][1,3]oxazol-7a-yl]methanol](/img/structure/B612149.png)

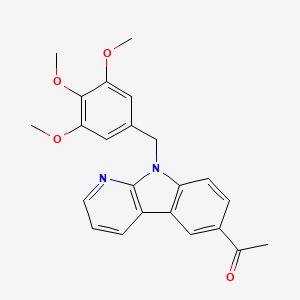

![2-(2',3-Dimethyl-[2,4'-bipyridin]-5-yl)-N-(5-(pyrazin-2-yl)pyridin-2-yl)acetamide](/img/structure/B612152.png)